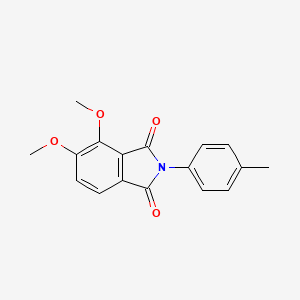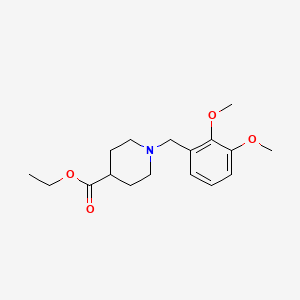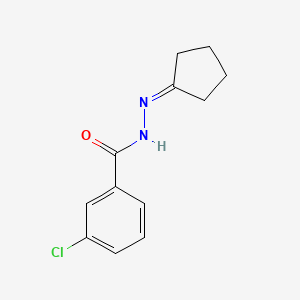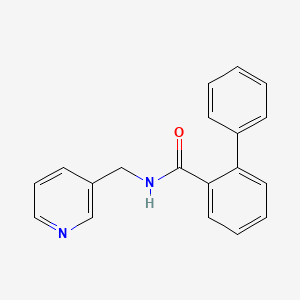![molecular formula C18H16N2O2 B5791417 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B5791417.png)
5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone], also known as PFDH, is a synthetic compound that has been studied for its potential applications in scientific research. PFDH has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] is not yet fully understood. However, it is believed that 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] acts by interacting with various cellular pathways and signaling molecules, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] has been shown to possess several unique biochemical and physiological effects. For example, 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] has also been shown to possess antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] is its ease of synthesis and purification, which makes it a readily available compound for laboratory experiments. 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] also possesses unique biochemical and physiological properties that make it a promising candidate for various types of experiments. However, one limitation of 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] is its relatively low solubility in water, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]. One potential area of research is in the development of new organic electronic materials based on 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] and its derivatives. Another potential area of research is in the development of new redox mediators for use in electrochemical systems. Additionally, further studies are needed to fully understand the mechanism of action of 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] and its potential applications in the treatment of various diseases.
Métodos De Síntesis
5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] can be synthesized through a multistep process that involves the reaction of 5-phenyl-2,3-furandione with 2,4-dimethylphenylhydrazine in the presence of a catalyst. The resulting product is then purified through a series of chromatography and recrystallization steps.
Aplicaciones Científicas De Investigación
5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] has been the subject of several scientific studies due to its potential applications in various fields. One of the most notable applications of 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] is in the field of organic electronics, where it has been shown to possess excellent electron-transport properties. 5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone] has also been studied for its potential use as a redox mediator in electrochemical systems.
Propiedades
IUPAC Name |
3-[(2,4-dimethylphenyl)diazenyl]-5-phenylfuran-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-9-15(13(2)10-12)19-20-16-11-17(22-18(16)21)14-6-4-3-5-7-14/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLHGDCGQYTOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(OC(=C2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5791335.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide](/img/structure/B5791339.png)


![7-isobutyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5791350.png)
![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)
![2-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]pyridine](/img/structure/B5791391.png)



![3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)

![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)